molecular formula C20H24N2O3 B2411190 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid CAS No. 1022943-75-4

4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid

Cat. No.: B2411190
CAS No.: 1022943-75-4
M. Wt: 340.423
InChI Key: KVKSFMCZBUAMNS-UHFFFAOYSA-N
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Description

4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid is a complex organic compound with a unique structure that includes a tert-butyl group, a phenyl ring, a pyridylmethyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under basic conditions.

    Introduction of the pyridylmethyl group: This can be achieved through a nucleophilic substitution reaction where a pyridylmethyl halide reacts with the tert-butylphenyl intermediate.

    Formation of the butanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridylmethyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halides, acids, and bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((2-pyridylmethyl)amino)butanoic acid
  • 4-(4-(Tert-butyl)phenyl)-4-oxo-2-((4-pyridylmethyl)amino)butanoic acid

Uniqueness

4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)16-8-6-15(7-9-16)18(23)11-17(19(24)25)22-13-14-5-4-10-21-12-14/h4-10,12,17,22H,11,13H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKSFMCZBUAMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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